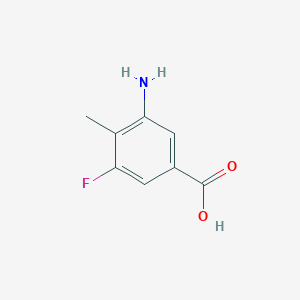

3-氨基-5-氟-4-甲基苯甲酸

描述

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-5-fluoro-4-methylbenzoic acid involves multiple steps, including nitrification, esterification, and hydronation, starting from related benzoic acid derivatives. An optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, which shares a close structural relationship, has been developed using 3-fluorobenzoic acid as the raw material. The process entails reactions with mixed acid and methanol, followed by reduction, yielding the target product with high purity and yield (Yin Jian-zhong, 2010).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of 3-Amino-5-fluoro-4-methylbenzoic acid. Studies on related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, have shown the utility of these molecules as multireactive building blocks for synthesizing various heterocyclic scaffolds, illustrating the importance of structural analysis in developing synthetic strategies (Soňa Křupková et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-5-fluoro-4-methylbenzoic acid can be inferred from related research on benzoic acid derivatives. For example, the synthesis of 4-Amino-3-nitrobenzoic acid methyl ester through Fischer esterification highlights the compound's amenability to esterification reactions, which are pivotal in modifying its chemical properties for specific applications (Caleb M Kam et al., 2020).

Physical Properties Analysis

The physical properties of compounds closely related to 3-Amino-5-fluoro-4-methylbenzoic acid, such as solubility, melting point, and crystalline structure, play a significant role in their application and handling. For instance, the coordination assembly of 3,5-dinitro-4-methylbenzoic acid with Pr(III), synthesized via hydrothermal methods, reveals how hydrogen bonding and crystalline structure can influence the stability and solubility of these compounds (S. Varughese, V. Pedireddi, 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are fundamental to the application of 3-Amino-5-fluoro-4-methylbenzoic acid. Research on similar compounds, like the study of solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyrdine, showcases the significant impact of chemical structure on reactivity and interaction with other molecules (V. Pedireddi, S. Varughese, 2004).

科学研究应用

合成和药用应用

3-氨基-5-氟-4-甲基苯甲酸在合成各种药理活性化合物中发挥着重要作用。例如,它被用于合成具有潜在药理活性的苯并[b]噻吩衍生物 (Chapman, Clarke, & Sawhney, 1968)。此外,它还作为合成甲基-2-氨基-5-氟苯甲酸酯的前体,展示了它在新化学实体开发中的重要性 (Yin Jian-zhong, 2010)。

在抗肿瘤研究中的作用

这种化合物还在抗肿瘤研究中找到应用。例如,它被用于合成氟化的2-(4-氨基-3-取代苯基)苯并噻唑,这些化合物在体外对特定人类乳腺癌细胞系表现出强大的细胞毒性 (Hutchinson et al., 2001)。

在成像和传感中的应用

其衍生物被用于开发荧光传感器,例如用于铝离子检测的化学传感器的制备,可用于癌细胞系的生物成像 (Ye et al., 2014)。

代谢和化学性质研究

对取代苯甲酸的研究,包括3-氨基-5-氟-4-甲基苯甲酸的各种变体,可以揭示它们的代谢命运,并有助于理解药物代谢酶活性位点的关键特征。这些信息对药物开发至关重要 (Ghauri et al., 1992)。

环境应用

在环境科学中,像从3-氨基-5-氟-4-甲基苯甲酸衍生的氟化化合物已被研究用于检测甲烷生成共生体中的芳香代谢物,展示了它在理解微生物降解途径中的实用性 (Londry & Fedorak, 1993)。

固相合成

这种化合物也在固相合成技术中起着重要作用。例如,它被用于合成取代的2-氨基甲基苯并咪唑,表明了它在为潜在治疗应用创造新化合物中的作用 (Kilburn, Lau, & Jones, 2000)。

抗菌剂合成

它被用于合成新的含氟噻二唑三嗪酮,显示出有希望的抗菌活性 (Holla, Bhat, & Shetty, 2003)。

安全和危害

The safety information available indicates that 3-Amino-5-fluoro-4-methylbenzoic acid is harmful . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

作用机制

Target of Action

It’s known that benzylic compounds typically interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds generally undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecules, potentially altering their function .

Biochemical Pathways

Given its structural similarity to other benzylic compounds, it may be involved in various biochemical reactions and pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-fluoro-4-methylbenzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.

属性

IUPAC Name |

3-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSFFMYPNCKQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612130 | |

| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-fluoro-4-methylbenzoic acid | |

CAS RN |

103877-75-4 | |

| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

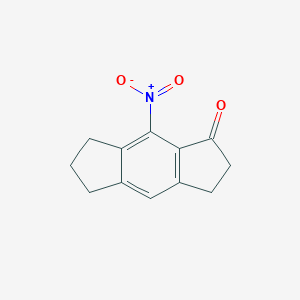

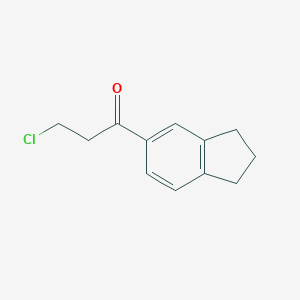

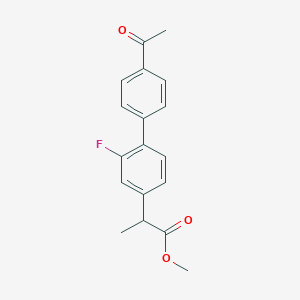

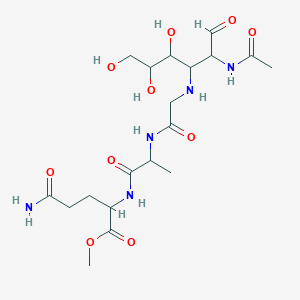

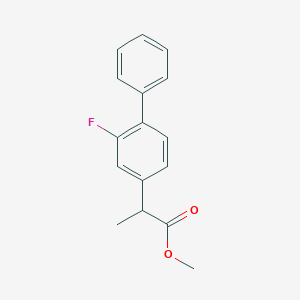

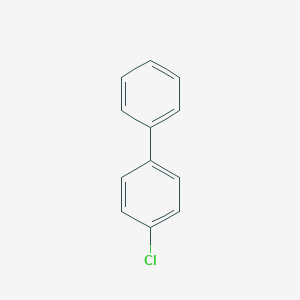

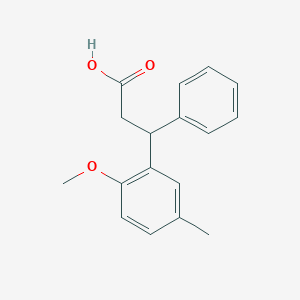

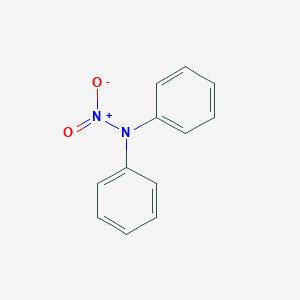

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)

![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)